molecular formula BF4Na+2 B12511610 Sodium tetrafluoroboranium

Sodium tetrafluoroboranium

Cat. No.: B12511610
M. Wt: 109.80 g/mol
InChI Key: UZFXDDQZTCRWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unit Cell Dimensions and Thermal Behavior

At ambient conditions, the unit cell parameters are:

  • a = 7.12 Å
  • b = 6.98 Å
  • c = 5.43 Å
  • Volume = 269.8 ų.

Upon heating, sodium tetrafluoroborate undergoes a reversible phase transition from orthorhombic (low-temperature phase) to cubic (high-temperature phase). At 500 K, the lattice angles shift to 90°, marking the transition to a cubic structure. The thermal expansion coefficients reveal anisotropic behavior: the a and b axes contract slightly, while the c axis expands, resulting in an overall positive thermal expansion.

Table 1: Unit Cell Parameters of NaBF₄ at Selected Temperatures

Temperature (K) a (Å) b (Å) c (Å) Volume (ų)
300 7.12 6.98 5.43 269.8
500 7.08 6.95 5.47 271.2

Properties

Molecular Formula

BF4Na+2

Molecular Weight

109.80 g/mol

IUPAC Name

sodium;tetrafluoroboranium

InChI

InChI=1S/BF4.Na/c2-1(3,4)5;/q2*+1

InChI Key

UZFXDDQZTCRWHT-UHFFFAOYSA-N

Canonical SMILES

[B+](F)(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Sodium Metal and Fluoroboric Acid

A less common method involves sodium metal (Na) and HBF₄, though it poses safety risks:

$$
2\text{Na} + 2\text{HBF}4 \rightarrow 2\text{NaBF}4 + \text{H}_2 \uparrow
$$

Limitations :

  • Hydrogen gas evolution creates explosion hazards, rendering this method industrially nonviable.

Acid-Base Reactions with Sodium Sulfite

Sodium sulfite (Na₂SO₃) can replace carbonate in HBF₄ neutralization:

$$
2\text{HBF}4 + \text{Na}2\text{SO}3 \rightarrow 2\text{NaBF}4 + \text{H}2\text{O} + \text{SO}2 \uparrow
$$

Applications :

  • Useful in scenarios where CO₂ byproduct is undesirable, though SO₂ requires scrubbing.

Industrial Synthesis and Scalability

Commercial production prioritizes the neutralization method (Section 1) for its cost-effectiveness and ease of scale-up. Key industrial data includes:

Parameter Value Source
Typical Yield 95–98%
Purity (Industrial) 97–99%
Production Capacity 10,000+ tons/year

Purification Techniques :

  • Recrystallization from water (solubility: 108 g/100 mL at 20°C).
  • Vacuum drying at 80–100°C to remove residual moisture.

Comparative Analysis of Methods

Method Yield Purity Safety Scalability
HBF₄ Neutralization 95–98% High Moderate Excellent
H₃BO₃/HF/Na₂CO₃ 85–90% Moderate Low Good
NaF + BF₃ 90–95% Very High Moderate Moderate
Na + HBF₄ 70–80% Low Hazardous Poor

Key Findings :

  • Neutralization and NaF/BF₃ routes are optimal for high-purity applications (e.g., electrolytes).
  • The H₃BO₃/HF method, while economical, demands rigorous impurity control.

Comparison with Similar Compounds

Comparison with Similar Tetrafluoroborate Compounds

The following table and analysis compare sodium tetrafluoroborate with structurally related tetrafluoroborate salts, focusing on their chemical properties, synthesis, and applications.

Table 1: Comparative Overview of Tetrafluoroborate Salts

Compound Name Formula CAS Number Molecular Weight (g/mol) Key Applications
Sodium tetrafluoroborate NaBF₄ 13755-29-8 109.79 Electrolytes, organic synthesis (e.g., cyclopropanation)
Ammonium tetrafluoroborate NH₄BF₄ 13826-83-0 104.84 Electrolytes, flame retardants
Tetrabutylammonium tetrafluoroborate C₁₆H₃₆BF₄N 429-42-5 329.28 Electrochemical studies, phase-transfer catalysis
Trimethyloxonium tetrafluoroborate C₃H₉BF₄O 420-37-1 147.91 Methylation agent in organic reactions
Silver tetrafluoroborate AgBF₄ 14104-20-2 194.67 Halide abstraction in coordination chemistry
Diphenyliodonium tetrafluoroborate C₁₂H₁₀BF₄I N/A 376.92 Photoinitiator in polymer chemistry
Potassium tetrafluoroborate KBF₄ 14075-53-7 125.90 Metal fluxing, glass manufacturing

Structural and Functional Differences

  • Cation Type: Sodium tetrafluoroborate features a monovalent alkali metal cation (Na⁺), whereas ammonium (NH₄⁺) and tetraalkylammonium salts (e.g., tetrabutylammonium) possess organic or quaternary ammonium cations. These differences influence solubility and reactivity. For example, tetrabutylammonium tetrafluoroborate is highly soluble in organic solvents, making it ideal for non-aqueous electrochemical systems .
  • Reactivity : Trimethyloxonium tetrafluoroborate (C₃H₉BF₄O) is a potent electrophilic methylating agent due to its labile methyl-oxygen bond, unlike NaBF₄, which is inert under similar conditions .
  • Coordination Chemistry : Silver tetrafluoroborate (AgBF₄) is widely used to abstract halides from metal complexes, leveraging the low solubility of AgCl or AgBr. This property is absent in NaBF₄ .

Application-Specific Comparisons

  • Electrolytes : NaBF₄ and NH₄BF₄ are used in low-cost aqueous electrolytes, whereas tetrabutylammonium tetrafluoroborate is preferred in organic electrolytes for lithium-ion batteries due to its wide electrochemical window .
  • Organic Synthesis : Trimethyloxonium tetrafluoroborate’s strong methylating capability contrasts with NaBF₄’s role as a counterion in stabilizing reactive intermediates (e.g., sulfonium ions) .

Biological Activity

Sodium tetrafluoroborate is a salt formed from the combination of sodium and tetrafluoroboric acid. It is typically encountered as a white crystalline solid that is soluble in water. The chemical formula is NaBF₄, and it has a molecular weight of approximately 125.87 g/mol.

PropertyValue
Chemical FormulaNaBF₄
Molecular Weight125.87 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline solid

Toxicity and Safety

The biological activity of sodium tetrafluoroborate is primarily characterized by its toxicity, particularly in aquatic environments. Fluoride ions released from sodium tetrafluoroborate can be harmful to both microorganisms and higher organisms. Studies have shown that fluoride can inhibit metabolic processes in bacteria, leading to reduced growth rates and viability .

Case Study: Microbial Toxicity
A study examining the impact of fluoride on microbial communities found that exposure to fluoride concentrations above 1 mM significantly inhibited the growth of various bacterial species, including those involved in bioremediation processes . This highlights the potential ecological risks associated with sodium tetrafluoroborate when released into the environment.

Interactions with Biological Systems

Sodium tetrafluoroborate's interactions with biological systems often involve its dissociation into sodium ions (Na⁺) and tetrafluoroborate ions (BF₄⁻). The fluoride ion can interfere with enzymatic functions, particularly those involving metalloenzymes that require metal cofactors for activity.

Enzymatic Inhibition
Fluoride ions have been shown to inhibit enzymes such as enolase, which plays a critical role in glycolysis. This inhibition can lead to metabolic disruptions in cells exposed to high concentrations of fluoride .

Impact on Aquatic Life

Research indicates that sodium tetrafluoroborate poses risks to aquatic organisms. For instance, studies have demonstrated that exposure to fluoride from sodium tetrafluoroborate can lead to reduced reproductive success in fish species .

Table 2: Effects on Aquatic Organisms

Organism TypeObserved EffectConcentration (mM)
FishReduced reproductive success>1
AlgaeGrowth inhibition>0.5
InvertebratesMortality>0.2

Microbial Resistance Mechanisms

Interestingly, some microorganisms have developed mechanisms to resist fluoride toxicity. Research has identified specific strains capable of degrading organofluorine compounds, suggesting potential pathways for bioremediation . These mechanisms often involve enzymatic processes that detoxify fluoride or utilize it as a metabolic substrate.

Case Study: Bacterial Adaptation
In a study involving Rhodopseudomonas palustris, researchers observed that this bacterium could metabolize fluoroacetate while effectively managing intracellular fluoride levels through specialized transport systems . This adaptation underscores the complexity of microbial interactions with fluorinated compounds.

Q & A

Q. What are the recommended synthesis protocols for sodium tetrafluoroboranium, and how can purity be validated?

this compound synthesis typically involves reacting a sodium salt with a fluoroboric acid derivative under anhydrous conditions. For example, analogous tetrafluoroborate salts (e.g., tropylium tetrafluoroborate) are synthesized via metathesis reactions in tetrahydrofuran (THF) with triethylamine as a base . Key steps include:

  • Reagent preparation : Use high-purity sodium hydroxide and fluoroboric acid.
  • Reaction monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy can track reaction progress .
  • Purification : Recrystallization or column chromatography removes byproducts like triethylammonium chloride .
  • Purity validation : Conduct elemental analysis (C, H, N), ion chromatography (BF₄⁻ quantification), and X-ray crystallography for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous tetrafluoroborate compounds (e.g., tropylium tetrafluoroborate):

  • Hazard mitigation : Wear nitrile gloves, lab coats, and goggles (GHS Category 1 for skin/eye corrosion) .
  • Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis .
  • Spill management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Waste disposal : Neutralize with sodium bicarbonate before transferring to hazardous waste facilities .

Q. How is this compound characterized spectroscopically, and what benchmarks ensure accuracy?

  • NMR : ¹⁹F NMR should show a singlet for BF₄⁻ (~150 ppm vs. CFCl₃) .
  • FT-IR : Confirm B-F stretching vibrations (~1,080 cm⁻¹) and absence of OH impurities (~3,400 cm⁻¹) .
  • X-ray diffraction : Compare lattice parameters to crystallographic databases (e.g., CCDC) for structural validation .
  • Reference standards : Use commercially available NaBF₄ (e.g., Aladdin, CAS 27081-10-3 analogs) for calibration .

Advanced Research Questions

Q. How do reaction solvent polarity and temperature influence this compound’s reactivity in coordination chemistry?

Experimental design considerations:

  • Solvent selection : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (THF) to assess ion-pair dissociation. Higher polarity enhances BF₄⁻ ligand mobility .
  • Temperature gradients : Perform kinetic studies at 25°C, 40°C, and 60°C to quantify activation energy for ligand substitution reactions .
  • Contradiction resolution : Conflicting solubility data may arise from trace moisture; use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) .

Q. What methodologies address contradictory reports on this compound’s stability under acidic vs. alkaline conditions?

  • Controlled hydrolysis experiments :
    • Acidic conditions (pH 2) : Monitor BF₄⁻ decomposition via ¹¹B NMR (appearance of BF₃·OH⁻ at ~0 ppm) .
    • Alkaline conditions (pH 12) : Use ion-selective electrodes to track Na⁺/BF₄⁻ dissociation .
  • Statistical analysis : Apply ANOVA to compare stability across pH levels, using triplicate trials to reduce variance .

Q. How can this compound be applied as a non-coordinating counterion in electrocatalytic studies?

  • Experimental setup :
    • Prepare 0.1 M NaBF₄ in acetonitrile for cyclic voltammetry (scan rate: 100 mV/s) .
    • Compare with PF₆⁻-based electrolytes to assess anion mobility via impedance spectroscopy .
  • Data interpretation : Lower IR drop in NaBF₄ systems suggests superior ionic conductivity, but validate via Arrhenius plots to rule out solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.